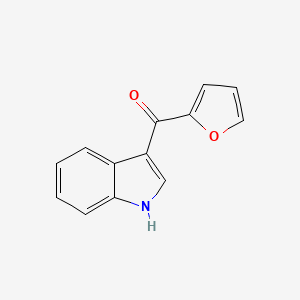

furan-2-yl(1H-indol-3-yl)methanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

furan-2-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXEAXRPSISJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359318 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-66-1 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for Furan 2 Yl 1h Indol 3 Yl Methanone and Analogues

Established Synthetic Routes to furan-2-yl(1H-indol-3-yl)methanone

The synthesis of this compound typically relies on established methods for ketone formation, primarily through the acylation of the electron-rich indole (B1671886) nucleus. The most common approach is the Friedel-Crafts acylation, which takes advantage of the high nucleophilicity of the C3 position of indole for electrophilic substitution. This reaction generally involves treating indole with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst.

While direct synthetic protocols for the parent compound are based on these classical reactions, recent literature highlights the synthesis of various substituted analogues, which underscores the versatility of these methods. For instance, the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide involves the acylation of a complex aminobenzamide intermediate with furan-2-carbonyl chloride, demonstrating the robustness of this acylation strategy. mdpi.com Similarly, the construction of more complex chalcone-like structures, such as 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one, often begins with the formation of a substituted 3-acetylindole core, which is then elaborated. jchr.org

Strategies for Indole Moiety Functionalization and Derivatization

Modification of the indole ring is a key strategy for creating a diverse range of this compound analogues with tailored properties.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the indole core. bohrium.comresearchgate.net Transition metal catalysis, particularly with palladium, enables the direct arylation of indoles. researchgate.net This approach allows for the formation of C-C bonds at various positions of the indole ring without the need for pre-functionalization, such as halogenation or organometallic reagent formation. For example, the C2 position of the indole can be selectively arylated using aryl chlorides as coupling partners under palladium catalysis. nih.gov While functionalization of the C4-C7 positions on the benzene (B151609) portion of the indole ring is more challenging, elegant methodologies have been developed to achieve site-selectivity. researchgate.net

Table 1: Examples of Palladium-Catalyzed Direct C-H Arylation of Indole Derivatives nih.gov

| Indole Substrate | Aryl Chloride | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dimethylindole | 4-Chloroanisole | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 85 |

| 1-Butyl-3-methylindole | Chlorobenzene | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 91 |

| 1-Methyl-3-phenylindole | 4-Chlorotoluene | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 92 |

N-Substitution and Ring Modification Strategies

The indole nitrogen provides a convenient handle for introducing a wide array of functional groups. Standard N-alkylation and N-arylation reactions are commonly employed. For example, trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, which are valuable synthetic intermediates, can be prepared from N-substituted indoles. beilstein-journals.org The synthesis of various biologically relevant indole derivatives, such as Schiff bases and bisindoles, often involves initial modification at the N-H position, highlighting the importance of this functionalization strategy. researchgate.netnih.gov

Strategies for Furan (B31954) Moiety Functionalization and Derivatization

The furan ring within the target molecule can also be chemically modified to generate novel analogues.

The foundational method for constructing substituted furan rings is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly versatile and allows for the preparation of a wide variety of substituted furans. wikipedia.org

For the derivatization of a pre-existing furan ring, modern cross-coupling reactions are particularly effective. The Suzuki-Miyaura coupling, catalyzed by palladium, is a robust method for introducing aryl and other substituents onto the furan scaffold. mdpi.com Direct C-H arylation is also applicable to furans, enabling the coupling of furans with aryl chlorides to form C2- and C5-arylated products. nih.gov Other transformations, such as the oxidative dearomatization of 3-(furan-2-yl)-propan-1-ones, can lead to complex rearrangements and the formation of highly functionalized furan-containing structures. nih.gov Furthermore, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in superacidic media provides a route to 3-aryl-3-(furan-2-yl)propanoic acids. nih.gov

Table 2: Examples of Furan Moiety Functionalization

| Furan Substrate | Reagent | Catalytic System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Furan | 4-Chloroacetophenone | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | Direct Arylation | 2-(4-Acetylphenyl)furan | nih.gov |

| 2-Methylfuran | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | Direct Arylation | 2-Methyl-5-(4-nitrophenyl)furan | nih.gov |

| 8-Trifluoromethanesulfonyl-CHF | Phenylboronic acid | PdCl₂(dppf) / K₃PO₄ | Suzuki-Miyaura Coupling | 8-Aryl-2H-cyclohepta[b]furan-2-one | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Methodologies

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of furan and indole derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources and catalysts.

One notable strategy is the use of solvent-free reaction conditions with recyclable catalysts. For example, the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been achieved using K10 montmorillonite clay as a recyclable catalyst under solvent-free conditions. rsc.org This method offers significant environmental benefits and simplifies product isolation. rsc.org The use of water as a benign solvent is another cornerstone of green chemistry. An efficient synthesis of halogen-substituted (1H-indol-3-yl)methanol derivatives has been reported in water, mediated by potassium carbonate and a phase-transfer catalyst. beilstein-journals.org

Biocatalysis offers an environmentally friendly alternative to traditional chemical catalysis. The asymmetric bioreduction of a furan-containing ketone to a chiral alcohol was successfully carried out using whole cells of Lactobacillus paracasei BD101, achieving high conversion and enantiomeric excess. researchgate.net The development of solid, recyclable acid catalysts, such as sulfonated carbon derived from glycerol, also contributes to greener synthetic protocols for furan derivatives. semanticscholar.org

Table 3: Overview of Green Chemistry Approaches

| Reaction Type | Key Feature | Catalyst / Medium | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| α-Alkoxyalkylation/Cyclization | Solvent-free, recyclable catalyst | K10 Montmorillonite | 1-(2-Hydroxyphenyl)butane-1,3-diones, 2,5-dimethoxy-2,5-dihydrofuran | 3-(Furan-2-yl)-4H-chromen-4-ones | rsc.org |

| Asymmetric Bioreduction | Biocatalysis, green solvent | Lactobacillus paracasei BD101 / Water | 1-(Furan-2-yl)propan-1-one | (S)-1-(Furan-2-yl)propan-1-ol | researchgate.net |

| Friedel-Crafts Hydroxyalkylation | Reaction in water | K₂CO₃ / n-Bu₄PBr / Water | Indoles, Aromatic fluoromethyl ketones | Trifluoromethyl(indolyl)phenylmethanols | beilstein-journals.org |

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis is indispensable in the modern synthesis and functionalization of heterocyclic compounds like this compound. A diverse range of catalysts are employed to enhance reaction rates, improve selectivity, and enable novel transformations.

Acid catalysis remains fundamental, particularly for the classical Paal-Knorr furan synthesis, which can be promoted by Brønsted acids (e.g., H₂SO₄) or Lewis acids. wikipedia.orgorganic-chemistry.org

Transition metals are at the forefront of catalytic methods for derivatization. Palladium complexes are extensively used for C-H activation and cross-coupling reactions (e.g., Suzuki, Heck) on both indole and furan rings. researchgate.netnih.gov Gold catalysts have shown unique reactivity, particularly in catalyzing cycloisomerization reactions to form substituted furans under mild conditions. organic-chemistry.orgresearchgate.net Copper and other metals are also employed in various coupling and cyclization reactions. researchgate.netresearchgate.net

The push for sustainability has led to the development of novel catalytic systems. Heterogeneous catalysts, such as polyether sulfone sulfamic acid and metal nanoparticles supported on materials like TiO₂, offer advantages in terms of separation and reusability. organic-chemistry.orgnih.gov These catalytic advancements provide chemists with a powerful toolkit to efficiently synthesize and diversify the this compound scaffold.

Pharmacological and Biological Research Investigations of Furan 2 Yl 1h Indol 3 Yl Methanone

Anticancer Activity Studies of furan-2-yl(1H-indol-3-yl)methanone and Related Compounds

The furan (B31954) nucleus is a component of numerous biologically active compounds, and its derivatives have been a focus of anticancer research. nih.gov The indole (B1671886) ring, also prevalent in bioactive natural products, is associated with a range of biological activities, including anticancer properties. The combination of these two heterocyclic structures in this compound and its analogs has prompted investigations into their potential as anticancer agents.

In Vitro Cellular Proliferation and Cytotoxicity Assays

In vitro studies are fundamental in the initial screening of potential anticancer compounds. These assays assess the ability of a compound to inhibit the growth of cancer cells (cellular proliferation) and to induce cell death (cytotoxicity).

A study on 1,2-dihydronaphtho[2,1-b]furan derivatives, which share the furan moiety, evaluated their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells using MTT experiments. nih.gov Among the synthesized compounds, three showed promising anticancer potential, with one compound exhibiting the best anti-proliferative activities. nih.gov

Novel furopyridone derivatives were screened for their antitumor activities on two esophageal cancer cell lines, KYSE70 and KYSE150, using the MTT method. mdpi.com Several of these compounds demonstrated significant anti-tumor activity against KYSE70 cells at a concentration of 40 μg/mL. mdpi.com

In another study, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were initially screened at a single dose concentration of 100 ppm against a panel of five different cancer cell lines. nih.gov The cytotoxicity of the treated cells was determined relative to untreated cells after 48 hours. nih.gov

Chalcone derivatives containing furan and pyrazole moieties were tested against four human cancer cell lines at a concentration of 100 µg/ml. semanticscholar.org The results indicated that some of these compounds possess anticancer activities in the range of 85–100% on HepG2, MCF7, and A549 cell lines. semanticscholar.org

Table 1: In Vitro Anticancer Activity of Furan-Containing Compounds

| Compound Class | Cell Lines Tested | Assay | Key Findings |

|---|---|---|---|

| 1,2-dihydronaphtho[2,1-b]furan derivatives | MDA-MB-468, MCF-7 | MTT | Three compounds showed promising anti-proliferative potential. nih.gov |

| Furopyridone derivatives | KYSE70, KYSE150 | MTT | Several compounds showed significant anti-tumor activity against KYSE70 cells. mdpi.com |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116, HT-29, MCF-7, A375, A549 | Cytotoxicity | Exhibited selective cytotoxicity against HCT-116 and HT-29 cell lines. nih.gov |

| [3-(furan-2-yl) pyrazol-4-yl]chalcone derivatives | HepG2, MCF7, A549, BJ1 | Cytotoxicity | Some compounds showed 85-100% inhibition on HepG2, MCF7, and A549 cell lines. semanticscholar.org |

Identification of Specific Cancer Cell Line Sensitivity

Research has shown that the anticancer effects of this compound and its analogs can be specific to certain cancer cell lines.

Derivatives of 2-(thiophen-2-yl)-1H-indole exhibited selective cytotoxicity against human colon cancer cell lines HCT-116 and HT-29. nih.gov The HCT-116 cell line was found to be the most sensitive to these compounds, with some derivatives showing potent anticancer activity with low IC50 values. nih.gov

A series of 1,2-dihydronaphtho[2,1-b]furan derivatives were evaluated for their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells. nih.gov

Novel furopyridone derivatives were screened against two human esophageal cancer cell lines, KYSE70 and KYSE150. mdpi.com Certain compounds showed significant anti-tumor activity against KYSE70 cells, while others also demonstrated activity against KYSE150 cells. mdpi.com

The anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones was evaluated against four human cancer cell lines: HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblasts). d-nb.infonih.gov One compound, in particular, emerged as the most promising, showing significant activity against A549 and HepG2 cells. nih.govresearchgate.net

Table 2: Specific Cancer Cell Line Sensitivity to Furan-Containing Compounds

| Compound Class | Sensitive Cancer Cell Lines | Reference |

|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116, HT-29 (Colon) | nih.gov |

| 1,2-dihydronaphtho[2,1-b]furan derivatives | MDA-MB-468, MCF-7 (Breast) | nih.gov |

| Furopyridone derivatives | KYSE70, KYSE150 (Esophageal) | mdpi.com |

| 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (Lung), HepG2 (Liver) | d-nb.infonih.gov |

Antimicrobial Activity Investigations

Furan derivatives have been recognized for their therapeutic benefits, including antimicrobial properties. utripoli.edu.ly The antimicrobial activity of these compounds is often attributed to their ability to selectively inhibit microbial growth and modify enzymes. nih.gov

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial potential of furan-containing compounds.

A novel arylfuran derivative demonstrated considerable activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, indicating a broad spectrum of action. utripoli.edu.ly

Derivatives of 3-aryl-3-(furan-2-yl) propanoic acid were synthesized and evaluated for their antibacterial effectiveness. utripoli.edu.ly One compound, in particular, suppressed the growth of Escherichia coli at a MIC of 64µg/ml. utripoli.edu.ly Another 2,4-disubstituted furan derivative showed better antibacterial activity, especially against Proteus vulgaris and Escherichia coli. utripoli.edu.ly

A study on dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives tested their antimicrobial activity against Salmonella typhimurium and Escherichia coli. researchgate.net However, the selected compounds showed weak antimicrobial activity against the test microorganisms, with MIC values ranging from 128-512 μg/mL. researchgate.net

A novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, was analyzed for its antimicrobial potential against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This compound exhibited anti-staphylococcal activity with a minimum inhibitory concentration (MIC) in the range of 125-250 mg/L. researchgate.net

Antifungal Efficacy Studies

The antifungal properties of furan derivatives have also been a subject of investigation.

Hybrid compounds containing furanone and fluconazole pharmacophores were reported as antifungal agents. utripoli.edu.ly One compound demonstrated extremely strong antifungal effects against Candida albicans and Candida glabrata (MIC50 value of 0.5 µg/mL) and notable activity against Candida tropicalis (MIC50 value of 2 µg/mL). utripoli.edu.ly

The antifungal effects of propyl (E)-3-(furan-2-yl) acrylate were evaluated against four species of Candida. scielo.br The minimum inhibitory concentration of this synthetic compound ranged from 64 to 512 μg/mL. scielo.brscielo.br

Dinaphtho[2,1-b]furan-2-yl-methanone and its derivatives were tested for their activity against Candida globrata and Candida tropicalis, but they showed weak activity. researchgate.net

Antiviral Efficacy Studies

The furan ring is present in a number of pharmaceutical products with a wide range of biological activities, including antiviral effects. nih.gov While the broader class of furan derivatives has been noted for antiviral potential, specific studies on the antiviral efficacy of this compound itself were not prominent in the provided search results. The general therapeutic benefits of furan-containing compounds include antiviral applications. utripoli.edu.ly

Anti-inflammatory and Analgesic Properties

Derivatives containing indole and furan moieties have been a focus of research for developing new anti-inflammatory and analgesic agents. epa.govresearchgate.net The structural versatility of the indole ring, combined with the electronic properties of the furan ring, allows for interaction with key enzymes and pathways involved in inflammation and pain. nih.govmdpi.com

Research has shown that certain indole derivatives can modulate critical inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). mdpi.com For instance, studies on various synthesized indole-furan derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. One study reported that among a series of synthesized compounds, specific derivatives exhibited good anti-inflammatory and analgesic activities. researchgate.net Another research effort focusing on indole-chalcone hybrids also reported notable analgesic and anti-inflammatory activities in vivo. mdpi.com A study involving microwave-assisted synthesis produced indole and furan derivatives, of which several compounds showed promising anti-inflammatory and analgesic properties. epa.govresearchgate.net For example, compound 27 from one series was identified as the most potent, showing significant anti-inflammatory and analgesic effects. researchgate.net

| Compound | Activity Type | Finding | Reference |

|---|---|---|---|

| Compound 2a | Anti-inflammatory & Analgesic | Exhibited good activity | researchgate.net |

| Compound 2c | Analgesic | Exhibited good activity | researchgate.net |

| Compound 5 | Anti-inflammatory & Analgesic | Exhibited good activity | researchgate.net |

| Compound 27 | Anti-inflammatory | 52.40% activity | researchgate.net |

| Compound 27 | Analgesic | 47% activity | researchgate.net |

Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathology of numerous diseases, making the development of antioxidant compounds a key research area. semanticscholar.org Indole and furan derivatives have been investigated for their potential to act as antioxidants and free radical scavengers. nih.govsemanticscholar.orgresearchgate.net The electron-rich nature of both the indole and furan rings allows these molecules to donate electrons and stabilize reactive oxygen species (ROS). ijabbr.comsemanticscholar.org

Studies have evaluated the antioxidant capacity of various indole-furan scaffolds using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test. mdpi.comresearchgate.net For example, a series of newly synthesized indole-based 4,5-dihydrofurans were assessed for their antioxidant activity via the DPPH assay. researchgate.net In another study, a methoxy-substituted indole curcumin derivative demonstrated potent antioxidant effects, significantly reducing DPPH free radicals. mdpi.com Research into 2-(p-phenyl substituted styryl)-furans revealed that a derivative with a p-hydroxy phenyl substituent exhibited good antioxidant properties, with its efficacy linked to its O–H bond dissociation energy, which is comparable to that of vitamin E. researchgate.net These findings underscore the potential of the indole-furan scaffold in designing effective antioxidant agents. nih.gov

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| Methoxy-substituted indole curcumin derivative (Compound 27) | DPPH | 90.50% reduction of DPPH free radicals | mdpi.com |

| 2-(p-hydroxy phenyl styryl)-furan (Compound 6) | DPPH | IC₅₀ ~ 40 μM | researchgate.net |

| Indole-based 4,5-dihydrofurans | DPPH | Evaluated for radical scavenging activity | researchgate.net |

Other Reported Biological Activities of Indole-Furan Scaffolds

The structural framework combining indole and furan rings has been explored for a multitude of other biological applications beyond anti-inflammatory and antioxidant effects. researchgate.netrjpn.org The ability of these scaffolds to interact with various biological targets, including enzymes and receptors, makes them versatile pharmacophores. researchgate.netijabbr.com

A significant area of investigation is anticancer activity. researchgate.netmdpi.com An in silico screening study that included This compound predicted its potential anticancer activity on tyrosine kinase receptors, obtaining a favorable docking score of -7.5. researchgate.netresearchgate.net This suggests that the compound may effectively bind to the active sites of these enzymes, which are crucial in cancer cell signaling pathways.

Beyond anticancer research, indole-furan scaffolds have been associated with a broad spectrum of other biological activities, including:

Antimicrobial Activity : Derivatives have shown activity against various bacterial and fungal strains. rjpn.orgnih.govutripoli.edu.ly

Antiviral and Anti-HIV Activity : The indole nucleus is a core component of various compounds investigated for their potential to inhibit viral replication. rjpn.org

Neuroprotective Effects : Certain indole-based compounds have been evaluated for their ability to protect neuronal cells from damage, chelate metal ions, and disaggregate amyloid fibrils associated with neurodegenerative diseases. nih.gov

Antitubercular, Antimalarial, and Antidiabetic Activities : The diverse biological profile of indole derivatives extends to activity against pathogens responsible for tuberculosis and malaria, as well as potential applications in managing diabetes. rjpn.org

These varied activities highlight the importance of the indole-furan scaffold as a privileged structure in drug discovery and development. researchgate.netijabbr.com

Computational and Theoretical Chemistry Studies on Furan 2 Yl 1h Indol 3 Yl Methanone

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein receptor.

The binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative score typically indicates a stronger and more favorable binding interaction.

In a 2024 in silico screening study, furan-2-yl(1H-indol-3-yl)methanone was one of several heterocyclic compounds evaluated for its potential anticancer activity against a tyrosine kinase receptor. researchgate.net Using Pyrex molecular docking software, the compound exhibited a good docking score, suggesting a favorable binding affinity to the receptor. researchgate.net The predicted binding energy provides a quantitative measure of the ligand's potential to inhibit the protein's activity.

| Compound | Target Protein | Docking Score (kcal/mol) |

| This compound | Tyrosine Kinase Receptor | -7.5 |

| tert-butyl 3-formyl-1H-indole-1-carboxylate | Tyrosine Kinase Receptor | -7.8 |

| 7H-Furo[3,2-g]chromen-7-one | Tyrosine Kinase Receptor | -7.3 |

| Gliteritinib (Redocked) | Tyrosine Kinase Receptor | -9.2 |

| Data from an in silico screening for anticancer activity. researchgate.net |

Beyond predicting binding affinity, molecular docking and analysis of crystal structures reveal the specific interactions that stabilize the ligand-protein complex. This includes identifying the amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

The compound this compound has been successfully co-crystallized with the serine/threonine-protein kinase PIM-1, a known target in cancer therapy. rcsb.orgleibniz-fli.de The resulting crystal structure is available in the Protein Data Bank under the accession code 3VBY. rcsb.orgleibniz-fli.de This experimental structure provides precise information about the binding pocket and the key interaction modes. Analysis of this complex highlights how the fragment, despite not filling the entire binding pocket, can engage in specific and crucial interactions. rcsb.org Investigations into this binding have shown that docking modes that maintain key crystallographically observed hydrogen bonds are valuable for further ligand design and optimization. rcsb.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to determine the electronic properties of a molecule, offering deep insights into its stability, reactivity, and the distribution of electron density.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT has been employed to understand the reaction pathway for syntheses that use this compound as a starting material, specific studies detailing the electronic properties of the isolated molecule were not found in the search results. ncl.res.in

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. Detailed FMO analysis and specific HOMO-LUMO energy values for this compound are not available in the retrieved literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. Specific MEP mapping studies for this compound were not identified in the search results.

In Silico ADMET Predictions and Pharmacokinetic Profiling Methodologies

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates in later developmental stages. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potentially problematic candidates and the prioritization of promising ones. For this compound, a comprehensive in silico ADMET and pharmacokinetic profiling would be undertaken using a variety of computational tools and methodologies.

Methodologies for ADMET prediction rely on quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), where the physicochemical properties and structural features of a molecule are correlated with its biological and toxicological effects. Several widely used platforms, such as SwissADME, PreADMET, and TOPKAT (Toxicity Prediction by Komputer Assisted Technology), are employed for these predictions. japsonline.comresearchgate.net These tools utilize extensive databases of experimentally determined properties of known compounds to build predictive models.

For this compound, the initial step involves calculating key physicochemical descriptors from its 2D structure. These descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These values are then used to assess "drug-likeness," often evaluated against frameworks like Lipinski's Rule of Five. A typical predicted ADMET profile for the compound would encompass the following parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. Good oral bioavailability is a key objective for many drug candidates. nih.gov

Distribution: Assessment of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

Metabolism: Identification of potential metabolic liabilities by predicting interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Prediction of total clearance and renal organic cation transporter 2 (OCT2) inhibition.

Toxicity: Evaluation of various toxicological endpoints, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (such as hERG inhibition). japsonline.comscielo.br

Pharmacokinetic (PK) profiling aims to predict the concentration-time course of a drug in the body. nih.gov Computational PK profiling uses the predicted ADME parameters as inputs for mathematical models, such as physiologically based pharmacokinetic (PBPK) models. nih.govwiley.com These models simulate the fate of the compound in different organs and tissues, providing predictions of key PK parameters like half-life (t½), volume of distribution (Vd), and clearance (CL). This allows for an early estimation of how the compound might behave in vivo, guiding further experimental studies. wiley.com

| Parameter Category | ADMET Property | Predicted Outcome/Value | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 211.22 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Good balance for solubility and permeability | |

| Hydrogen Bond Donors | 1 (from indole (B1671886) N-H) | Complies with Lipinski's Rule (≤5) | |

| Hydrogen Bond Acceptors | 2 (from C=O and furan (B31954) O) | Complies with Lipinski's Rule (≤10) | |

| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity | |

| Distribution | Plasma Protein Binding (PPB) | Predicted to be high (>90%) | May affect free drug concentration |

| Metabolism | CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions |

| CYP450 3A4 Inhibition | Predicted to be a potential inhibitor | Potential for drug-drug interactions | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Indicates low potential to cause genetic mutations |

| hERG Inhibition | Low risk | Indicates low potential for cardiotoxicity |

Note: The values in this table are hypothetical and represent typical outputs from in silico prediction software based on the compound's structure. They have not been experimentally validated.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aspects for compounds like this compound.

Conformational Analysis focuses on identifying the stable, low-energy three-dimensional arrangements (conformers) of a molecule and the energy barriers for converting between them. For this compound, the key degrees of rotational freedom are the torsion angles around the single bonds connecting the indole ring to the carbonyl group and the carbonyl group to the furan ring.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the molecule's behavior over time by simulating the atomic motions. An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, usually nanoseconds to microseconds.

Key insights derived from MD simulations include:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, one can assess the stability of its starting conformation. Large fluctuations might indicate high flexibility, while a stable RMSD suggests the molecule maintains a consistent structure.

Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual atoms or residues can pinpoint which parts of the molecule are most flexible. For this compound, this could reveal the degree of movement of the furan and indole rings relative to each other.

Solvent Interactions: MD simulations explicitly model the interactions between the compound and surrounding water molecules, providing information about its solvation and the accessibility of different functional groups for potential hydrogen bonding.

Binding Dynamics: If the biological target is known, MD simulations can be performed on the ligand-protein complex. This allows for the study of the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov Such simulations are invaluable for understanding the mechanism of action and for guiding the design of analogs with improved binding affinity.

Together, these computational studies provide a detailed picture of the molecular properties and dynamic behavior of this compound, offering crucial guidance for its potential development as a therapeutic agent. psu.edu

Structure Activity Relationship Sar and Ligand Design Principles for Furan 2 Yl 1h Indol 3 Yl Methanone Analogues

Impact of Substituent Effects on Biological Activity

The biological activity of furan-2-yl(1H-indol-3-yl)methanone analogues can be significantly modulated by the nature and position of substituents on both the indole (B1671886) and furan (B31954) rings. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, principles can be inferred from studies on related indol-3-yl methanone (B1245722) derivatives and other furan-containing bioactive molecules.

Substituents on the Indole Ring:

The indole nucleus offers several positions for substitution (N1, C2, C4, C5, C6, and C7), each capable of influencing the compound's interaction with biological targets.

N1-Substitution: The presence of a hydrogen bond donor at the N1 position of the indole ring is often crucial for activity. In many cases, N-alkylation or N-acylation can lead to a decrease or complete loss of activity, suggesting that the indole NH group may be involved in a critical hydrogen bond interaction with the target protein. nih.gov However, in other contexts, such as certain cannabinoid receptor modulators, N-alkylation with small alkyl or functionalized chains can enhance potency and selectivity. nih.gov

C2-Substitution: The C2 position of the indole ring is generally sensitive to steric bulk. The introduction of a methyl group at this position has been shown in some indole derivatives to influence selectivity for different receptor subtypes. nih.gov

C5-Substitution: The C5 position is often a key site for modification to enhance potency and modulate physicochemical properties. Introduction of small, lipophilic, or electron-withdrawing groups such as halogens (Cl, F) or nitro groups can significantly impact binding affinity. In some series of indole derivatives, a chloro or nitro group at the C5 position leads to a divergent SAR compared to the unsubstituted parent compound, suggesting a different binding mode. nih.gov

Other Positions (C4, C6, C7): Substitution at these positions is less commonly explored but can be used to fine-tune activity and selectivity. For instance, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, substitutions at various positions on the indole ring were investigated to optimize affinity for the 5-HT2C receptor. nih.gov

Substituents on the Furan Ring:

The furan ring, being an electron-rich aromatic system, also presents opportunities for substitution to modulate activity.

Position of the Carbonyl Linker: The connection of the carbonyl group at the 2-position of the furan ring is a common motif. The alternative 3-substituted furan analogues would likely present a different spatial arrangement of the furan ring relative to the indole, potentially leading to altered biological activity.

Substitution on the Furan Ring: The vacant positions on the furan ring can be substituted to explore interactions within the binding pocket of a target protein. Introduction of small alkyl or halogen groups could influence lipophilicity and electronic properties, thereby affecting binding affinity and metabolic stability. Studies on various furan derivatives have shown that substitutions on the furan ring can significantly impact their antibacterial and antioxidant activities. utripoli.edu.ly

Illustrative Data Table of Potential Substituent Effects:

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Rationale based on Related Compounds |

| Indole N1 | Alkyl chain (e.g., -CH3, -C2H5) | May decrease or increase activity depending on the target. | Crucial H-bond donor for some targets; lipophilic interaction for others. |

| Indole C2 | Small alkyl (e.g., -CH3) | Can influence receptor subtype selectivity. | Steric hindrance may favor one receptor subtype over another. |

| Indole C5 | Halogen (e.g., -Cl, -F) | Often enhances potency. | Increases lipophilicity and can form specific halogen bonds. |

| Indole C5 | Nitro (-NO2) | Can significantly alter SAR. | Strong electron-withdrawing group, may change binding mode. |

| Furan Ring | Methyl (-CH3) | May enhance lipophilicity and binding. | Fills small hydrophobic pockets in the binding site. |

| Furan Ring | Halogen (-Br, -Cl) | Could increase potency. | Potential for halogen bonding and altered electronics. |

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms is critical for the specific interactions with a biological target, such as a receptor or enzyme.

The carbonyl bridge between the furan and indole rings allows for conformational flexibility. The relative orientation of the two heterocyclic rings can be influenced by substituents, and this conformation can be crucial for fitting into a binding site.

If a substituent introduced on either the furan or indole ring, or on a side chain attached to these rings, creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different pharmacological profiles. For example, in many classes of bioactive compounds, one enantiomer is significantly more potent than the other, or they may even have different modes of action.

While specific studies on the stereochemistry of this compound analogues are limited, the principle of stereoselectivity is well-established in medicinal chemistry. For any analogue of this compound that is chiral, it would be essential to separate and evaluate the individual stereoisomers to fully understand the SAR.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold Hopping:

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov This approach can lead to novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

For this compound, several scaffold hopping strategies could be envisioned:

Replacing the Furan Ring: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073), pyrrole (B145914), or thiazole. Thiophene, in particular, is a common bioisostere for furan. nih.gov One could also explore six-membered aromatic rings such as pyridine (B92270) or pyrimidine.

Replacing the Ketone Linker: The carbonyl linker could be replaced with other groups such as an oxime, hydrazone, or a simple methylene (B1212753) bridge, which would alter the geometry and electronic nature of the connection between the two heterocyclic rings.

Illustrative Data Table of Potential Scaffold Hops:

| Original Scaffold | Hopped Scaffold | Potential Advantage |

| Furan | Thiophene | Similar size and electronics, potentially improved metabolic stability. |

| Furan | Pyridine | Introduces a basic nitrogen for new interactions, can improve solubility. |

| Indole | Benzofuran | Removes the N-H donor, which may be beneficial for some targets. |

| Indole | Indazole | Alters the position of the heteroatoms, potentially leading to new interactions. |

Bioisosteric Replacement:

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. mdpi.com

Classical Bioisosteres:

Furan Ring: The oxygen atom of the furan ring could be replaced by sulfur (to give a thiophene ring) or a nitrogen atom (to give a pyrrole ring).

Carbonyl Group: The ketone linker could be replaced by a thioketone or an imine.

Non-Classical Bioisosteres:

Furan Ring: The entire furan ring could be replaced by a small cycloalkane or a different heterocyclic system that maintains the key interactions with the target.

Indole NH: The hydrogen on the indole nitrogen could be replaced by fluorine, which is a common strategy to block metabolism at that position without significantly altering the steric profile.

Design Principles for Enhanced Target Selectivity and Potency

Building upon the SAR, scaffold hopping, and bioisosteric replacement strategies, several design principles can be formulated to guide the development of this compound analogues with enhanced selectivity and potency.

Target-Specific Modifications: A thorough understanding of the target's binding site is paramount. If the target structure is known, molecular modeling and docking studies can be employed to design modifications that optimize interactions with specific residues. For example, if a hydrophobic pocket is present, introducing lipophilic substituents on the indole or furan ring could enhance potency. If a hydrogen bond acceptor/donor is available in the binding site, incorporating a corresponding functional group on the ligand can improve affinity.

Conformational Constraint: The flexibility of the this compound scaffold can be reduced by introducing cyclic structures or rigid linkers. This can lock the molecule into a bioactive conformation, which often leads to increased potency and selectivity.

Exploiting Subtle Differences in Receptor Subtypes: To achieve selectivity between closely related receptor subtypes, modifications should be designed to exploit the subtle differences in their binding pockets. This could involve fine-tuning the size, shape, and electronic properties of the substituents.

Improving Physicochemical Properties: Potency and selectivity are not the only important parameters. The design process must also consider physicochemical properties such as solubility, membrane permeability, and metabolic stability. Bioisosteric replacements are often used to address these issues. For example, introducing polar groups can improve solubility, while blocking sites of metabolism can increase the compound's half-life. A review of indole derivatives highlighted that strategic modifications can lead to compounds with good water solubility. nih.gov

By systematically applying these design principles, it is possible to navigate the chemical space around the this compound scaffold and identify novel analogues with superior therapeutic potential.

Molecular Mechanisms of Biological Action

Investigations into Tyrosine Kinase Inhibition Mechanisms

While direct studies on the tyrosine kinase inhibitory activity of furan-2-yl(1H-indol-3-yl)methanone are not extensively documented, research on structurally related compounds provides valuable insights. The indole (B1671886) ring is a core structure in several approved tyrosine kinase inhibitors, such as sunitinib (B231), which targets multiple receptor tyrosine kinases including VEGFR and PDGFR. nih.govnih.gov The indolin-2-one scaffold, a related chemical motif, is present in sunitinib and is known to inhibit Fms-like tyrosine kinase-3 (FLT3). nih.gov

A study on a series of furan-2-yl(phenyl)methanone derivatives revealed that these compounds exhibit in vitro protein tyrosine kinase (PTK) inhibitory activity. nih.govmdpi.com Several derivatives demonstrated promising activity, with some being comparable to or even more potent than the reference compound, genistein. nih.gov The structure-activity relationship analysis indicated that the substitution pattern on the phenyl ring significantly influences the inhibitory potency. nih.govmdpi.com This suggests that the furan-methanone scaffold is a viable pharmacophore for the development of PTK inhibitors. mdpi.com Given that this compound combines the furan-methanone core with the privileged indole structure, it is plausible that it could also exhibit inhibitory activity against various tyrosine kinases. Further research is warranted to directly assess its potency and selectivity against a panel of cancer-related tyrosine kinases. acs.org

Table 1: Tyrosine Kinase Inhibition by Related Compounds

| Compound Class | Target Kinases | Key Findings | Reference |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (general) | Exhibited in vitro inhibitory activity, with potency influenced by substitution patterns. | nih.govmdpi.com |

| Indole-containing compounds | VEGFR, PDGFR, c-kit, FLT3 | The indole scaffold is a key feature of several clinically approved tyrosine kinase inhibitors. | nih.gov |

| 3-Substituted indolin-2-ones | VEGF, EGF, Her-2, PDGF RTKs | Showed selective inhibition of various receptor tyrosine kinases at submicromolar levels. | acs.org |

Tubulin Polymerization Inhibition and Antimitotic Pathways

A significant body of evidence points to the role of indole-substituted furanones as inhibitors of tubulin polymerization, a critical process for cell division. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells, making tubulin a validated target for anticancer drug development.

Research has led to the discovery of furanone analogs with sub-micromolar anticancer potency and tubulin polymerization inhibition activity. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby preventing the assembly of microtubules. nih.gov The substitution on the indole nitrogen and the nature of the heterocyclic ring (furanone versus pyrrolinone) have been shown to be critical for the antiproliferative and tubulin-destabilizing effects.

One study highlighted a furan (B31954) derivative that caused a significant reduction in the cellular microtubule network of MCF-7 breast cancer cells and demonstrated excellent β-tubulin polymerization inhibition activity. nih.gov Furthermore, some furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase, which is a hallmark of antimitotic agents. nih.gov

Table 2: Antimitotic Activity of Furan-Indole Derivatives

| Compound/Analog | Mechanism of Action | Cellular Effect | Reference |

| Indole-substituted furanones | Inhibition of tubulin polymerization | Antiproliferative activity, cell cycle arrest at G2/M phase | nih.gov |

| Furanone analog 3b | Tubulin polymerization inhibition | Sub-micromolar anti-cancer potency | nih.gov |

| Pyridine (B92270) carbohydrazide (B1668358) 4 and N-phenyl triazinone 7 | G2/M phase cell cycle disruption | Induction of apoptosis | nih.gov |

DNA Interaction and Alkylation Studies

Direct studies on the interaction of this compound with DNA are limited. However, research on related compounds offers some perspective. For instance, a study on 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), an anti-inflammatory agent with a similar furan-propenone moiety, investigated its effects on genotoxicity. nih.gov This study found that FPP-3 could reduce the formation of DNA adducts induced by the carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in MCF-7 cells. nih.gov This protective effect was attributed to the modulation of metabolic enzymes rather than direct DNA interaction. nih.gov

The potential for DNA alkylation by furan-containing compounds is linked to their metabolic activation. The oxidation of the furan ring by cytochrome P450 enzymes can produce reactive metabolites, such as α,β-unsaturated dialdehydes, which are capable of forming adducts with DNA and other macromolecules. nih.gov While this highlights a potential mechanism of toxicity for some furan derivatives, it also underscores a possible, albeit likely undesirable, mode of anticancer activity through DNA damage. Further investigation is required to determine if this compound undergoes similar metabolic activation and if it or its metabolites can directly interact with or alkylate DNA.

Enzymatic Pathway Modulation

The modulation of enzymatic pathways, particularly those involved in xenobiotic metabolism, is a key aspect of the biological activity of many heterocyclic compounds. The furan and indole moieties present in this compound suggest that it may be a substrate for and/or a modulator of cytochrome P450 (CYP) enzymes.

Studies on the metabolism of furan itself have shown that it is oxidized by CYP enzymes, with CYP2E1 being the most active human liver furan oxidase, to a reactive metabolite. nih.gov Research on synthetic cannabinoids with an indole-methanone structure, such as JWH-019, has identified CYP1A2 as the primary enzyme responsible for their oxidative metabolism in human liver microsomes, with contributions from other isoforms like CYP2C19, CYP2C9, and CYP3A4. mdpi.comresearchgate.net

Furthermore, some furan-containing compounds have been shown to modulate the activity of phase I and phase II metabolizing enzymes. For example, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was found to inhibit the expression and activity of CYP1A1 and CYP1B1, which are involved in the activation of procarcinogens. nih.gov Simultaneously, FPP-3 induced the expression and activity of phase II detoxifying enzymes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov This dual action of inhibiting carcinogen-activating enzymes and inducing detoxifying enzymes is a hallmark of some chemopreventive agents. nih.gov Whether this compound possesses similar modulatory effects on these enzymatic pathways is a subject for future research.

Receptor Binding and Signaling Pathway Elucidation

The indole nucleus is a common feature in ligands for various receptors. While direct receptor binding studies for this compound are not widely available, the structural similarities to other biologically active indole derivatives suggest potential interactions.

For instance, many synthetic cannabinoids that are agonists of the cannabinoid receptors CB1 and CB2 feature a 3-acylindole core structure. nih.gov Although this compound is structurally simpler, the possibility of it interacting with cannabinoid or other G-protein coupled receptors cannot be ruled out without direct experimental evidence.

Furthermore, a related compound, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, has been identified as a potent ligand for the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR by this compound led to the modulation of estrogen receptor (ER) signaling, indicating a potential for cross-talk between these pathways. nih.gov This finding suggests that this compound could also potentially interact with nuclear receptors and influence their downstream signaling cascades.

常见问题

Q. What are the common synthetic routes for furan-2-yl(1H-indol-3-yl)methanone?

The synthesis typically involves condensation reactions. For example, Feist-Benary cyclization of (2,4-dioxobutylidene)phosphoranes with indole derivatives has been employed to generate structurally related furan-indole hybrids (e.g., phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone) . A specific procedure ( ) involves reacting 3-(2-furyl)-1H-indole with a trimethoxyphenyl carbonyl precursor under basic catalytic conditions (e.g., piperidine), followed by purification via column chromatography. Key considerations include maintaining anhydrous conditions and optimizing reaction time to maximize yield (60% reported in analogous syntheses) .

Q. Which spectroscopic techniques are employed to characterize this compound?

Characterization relies on:

- ¹H/¹³C NMR : Aromatic protons of indole (δ 7.0–8.5 ppm) and furan (δ 6.5–7.5 ppm); carbonyl carbon at ~190 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹ .

- Mass Spectrometry : HRMS (EI) confirms molecular weight (e.g., [M⁺] at m/z 299.3400 for related compounds) .

- UV-Vis : Absorption maxima in acetonitrile (~250–300 nm) indicate π→π* transitions in conjugated systems .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar indole derivatives ():

- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How does this compound interact with the FLT3 receptor in anticancer studies?

Molecular docking studies (PyRx software) reveal the compound binds to the FLT3 tyrosine kinase active site, a target in acute myeloid leukemia. Key findings:

- Docking Score : -7.5 (vs. reference drug Gliteritinib: -9.3) .

- Interactions : Hydrogen bonding with Lys614 and hydrophobic contacts with Phe691 and Asp698 .

- Validation : Re-docking RMSD < 2.0 Å confirms reproducibility .

| Compound | Docking Score (kcal/mol) | Target Receptor |

|---|---|---|

| This compound | -7.5 | FLT3 (6JQR) |

| Gliteritinib | -9.3 | FLT3 (6JQR) |

Q. What methodological approaches are used to study structure-activity relationships (SAR) of this compound?

SAR studies involve:

- Analog Synthesis : Modifying substituents on indole (e.g., tert-butyl 3-formyl-1H-indole-1-carboxylate) or furan rings to assess bioactivity changes .

- QSAR Modeling : Correlating electronic (HOMO/LUMO) and steric parameters with docking scores. For example, electron-withdrawing groups on indole enhance FLT3 binding .

- In Vitro Assays : Kinase inhibition assays (IC₅₀) validate computational predictions .

Q. How is X-ray crystallography applied to determine the structure of related methanone derivatives?

Single-crystal X-ray diffraction using SHELX software resolves bond geometries:

- Data Collection : At 173 K to minimize thermal motion .

- Refinement : SHELXL refines structures to R-factors < 0.05 (e.g., R = 0.038 for a tetrahydrobenzo[b]thiophen-3-yl derivative) .

- Key Metrics : Bond lengths (C=O: ~1.21 Å) and angles confirm planar methanone linkages .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

- Docking Workflow : Prepare ligand (AMBER charges) and receptor (PDB: 6JQR) files; use AutoDock Vina for scoring .

- Crystallography : Use SHELXTL (Bruker) for structure solution and Olex2 for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。